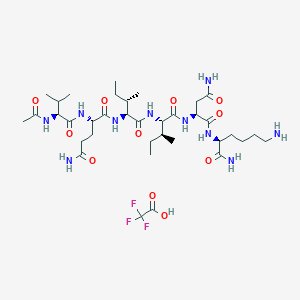
Tau protein (592-597), Human (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tau protein (592-597), Human (TFA) is a peptide fragment of human Tau protein. The dysfunction of Tau protein is involved in neurodegeneration and dementia.
Aplicaciones Científicas De Investigación
Isoform Diversity and Localization in Neurodegenerative Diseases
Tau protein exhibits multiple isoforms with varying amino-terminal regions. These isoforms are expressed in an adult-specific manner. Notably, they are incorporated into neurofibrillary tangles in Alzheimer's disease, underscoring their significance in neurodegenerative conditions (Goedert et al., 1989).
Role in Microtubule Binding and Stability
Tau protein functions as a microtubule-associated protein, essential for stabilizing microtubules. Its structure, featuring repeated sequences, suggests a role in tubulin binding, which is fundamental to maintaining neuronal morphology (Lee, Cowan, & Kirschner, 1988).
Variability in N-terminal and C-terminal Domains
Tau proteins are characterized by their variability, particularly in their N-terminal and C-terminal domains. This variability plays a crucial role in their binding to microtubules and is linked to their functional diversity in neuronal development and pathology (Himmler, Drechsel, Kirschner, & Martin, 1989).
Implications in Alzheimer's Disease
Tau protein's microtubule binding domain has been implicated in Alzheimer's disease. Its aggregation in neurofibrillary tangles is a hallmark of the disease, highlighting the critical role of tau protein in the pathogenesis of Alzheimer's (Lee, Neve, & Kosik, 1989).
Developmental Regulation and Species Variability
The expression of tau protein isoforms and their phosphorylation are developmentally regulated, exhibiting differences across species. This variability suggests a complex role of tau in neurodevelopment and plasticity (Takuma, Arawaka, & Mori, 2003).
Tyrosine Phosphorylation in Tauopathies
Research has indicated that tau protein can be phosphorylated on tyrosine residues, a modification that could play a role in the pathophysiology of Alzheimer's disease and other tauopathies (Lebouvier et al., 2009).
Tau Protein in Physiology and Pathology
Tau's role extends beyond its association with microtubules; it participates in diverse physiological processes and its aggregation characterizes several neurodegenerative diseases, known as tauopathies (Wang & Mandelkow, 2015).
Propiedades
Nombre del producto |
Tau protein (592-597), Human (TFA) |
|---|---|
Fórmula molecular |
C₃₆H₆₃F₃N₁₀O₁₁ |
Peso molecular |
868.94 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



